molecular formula C16H9F2N3O2S2 B2802111 Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate CAS No. 862976-54-3

Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B2802111
CAS No.: 862976-54-3
M. Wt: 377.38
InChI Key: HSJGHXJDAJQGPF-UHFFFAOYSA-N
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Description

Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring dual benzothiazole rings connected via an amino linkage. The 4,6-difluoro substitution on one benzothiazole moiety and the methyl carboxylate group at the 6-position of the second benzothiazole distinguish it from related compounds. Benzothiazoles are renowned for their pharmacological versatility, including kinase inhibition, antimicrobial activity, and neuroprotective effects .

Properties

IUPAC Name

methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2N3O2S2/c1-23-14(22)7-2-3-10-11(4-7)24-15(19-10)21-16-20-13-9(18)5-8(17)6-12(13)25-16/h2-6H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJGHXJDAJQGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Table 1: Structural Comparison of Key Benzothiazole Derivatives
Compound Name / ID Key Substituents Functional Groups
Target Compound 4,6-Difluoro-1,3-benzothiazol-2-yl; methyl carboxylate at position 6 Amino linker, dual benzothiazoles
BF38555 4,6-Difluoro-1,3-benzothiazol-2-yl; carboxamide with dimethylaminoethyl chain Carboxamide, tertiary amine
AS601245 1,3-Benzothiazol-2-yl; pyrimidinyl-acetonitrile; pyridine-ethylamino Acetonitrile bridge, pyridine
Example 1 () 1,3-Benzothiazol-2-yl; tetrahydroquinoline-thiazole-carboxylic acid Tetrahydroquinoline, thiazole-carboxylic acid
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde 6-Fluoro-1,3-benzothiazol-2-yl; phenyl-pyrazole-carbaldehyde Pyrazole, aldehyde

Key Observations :

  • The methyl carboxylate group balances hydrophilicity and lipophilicity, contrasting with BF38555’s carboxamide (more polar) and Example 1’s carboxylic acid (ionizable at physiological pH) .
  • Unlike AS601245’s extended pyrimidine-pyridine system (critical for JNK inhibition ), the target compound’s dual benzothiazoles may favor interactions with different enzyme pockets.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (aq. buffer)
Target Compound ~407.3 ~3.2 Moderate (ester group)
BF38555 454.9 ~2.8 High (ionizable amine)
AS601245 ~410.4 ~2.5 Low (aromatic systems)
Example 1 ~405.4 ~1.9 High (carboxylic acid)

Analysis :

  • The target compound’s methyl carboxylate provides moderate solubility compared to Example 1’s ionizable carboxylic acid. Its logP (~3.2) suggests better membrane permeability than AS601245 (~2.5) but lower than BF38555 (~2.8) due to the latter’s tertiary amine .
  • Fluorine substitutions generally reduce metabolic degradation, enhancing bioavailability relative to non-fluorinated analogs .

Discussion :

  • The target compound’s dual benzothiazole system may mimic ATP-binding motifs in kinases, similar to AS601245’s JNK inhibition . However, the absence of a pyrimidine group (critical in AS601245) suggests divergent targets.
  • Fluorine atoms could enhance binding to hydrophobic pockets in microbial enzymes, aligning with 6-fluoro benzothiazole derivatives’ reported antimicrobial activity .

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAnhydrous DMFMaximizes coupling
Temperature70°CPrevents side reactions
CatalystEDCI/HOBt (1:1)Enhances activation

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